Cas no 1203264-04-3 (3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea)

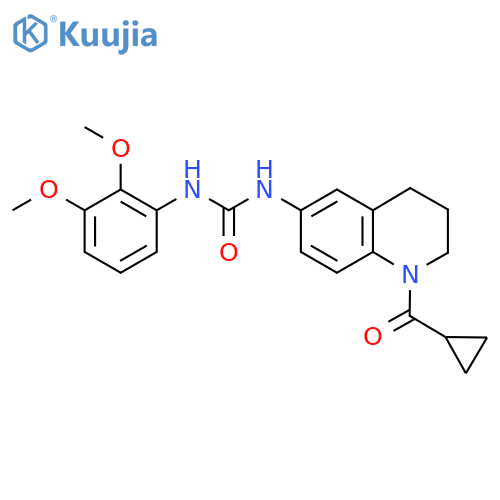

1203264-04-3 structure

商品名:3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea 化学的及び物理的性質

名前と識別子

-

- 3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea

- 1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2,3-dimethoxyphenyl)urea

- F5534-0025

- AKOS024512892

- 1203264-04-3

- 1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea

- VU0646728-1

-

- インチ: 1S/C22H25N3O4/c1-28-19-7-3-6-17(20(19)29-2)24-22(27)23-16-10-11-18-15(13-16)5-4-12-25(18)21(26)14-8-9-14/h3,6-7,10-11,13-14H,4-5,8-9,12H2,1-2H3,(H2,23,24,27)

- InChIKey: FRBPAGVRKGVTID-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CC1)N1C2C=CC(=CC=2CCC1)NC(NC1C=CC=C(C=1OC)OC)=O

計算された属性

- せいみつぶんしりょう: 395.18450629g/mol

- どういたいしつりょう: 395.18450629g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 597

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5534-0025-2mg |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |

1203264-04-3 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0025-5μmol |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |

1203264-04-3 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0025-25mg |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |

1203264-04-3 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0025-30mg |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |

1203264-04-3 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0025-40mg |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |

1203264-04-3 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0025-10μmol |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |

1203264-04-3 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0025-2μmol |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |

1203264-04-3 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0025-20mg |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |

1203264-04-3 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0025-20μmol |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |

1203264-04-3 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0025-4mg |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |

1203264-04-3 | 4mg |

$66.0 | 2023-09-09 |

3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1203264-04-3 (3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量